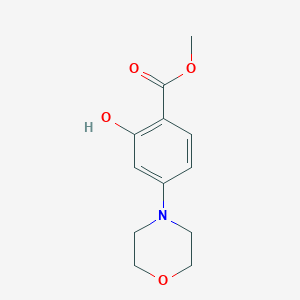![molecular formula C8H14O2 B2409667 5-Oxaspiro[3.5]nonan-8-ol CAS No. 1368181-23-0](/img/structure/B2409667.png)
5-Oxaspiro[3.5]nonan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[3.5]nonan-8-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
The synthesis of 5-Oxaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common synthetic route includes the reaction of a suitable diol with a spirocyclic precursor under acidic or basic conditions to form the desired spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct spirocyclic product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
5-Oxaspiro[3.5]nonan-8-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to the oxygen. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized spirocyclic compounds .
Scientific Research Applications
5-Oxaspiro[3.5]nonan-8-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: This compound can be used as a probe to study the behavior of spirocyclic structures in biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a scaffold for drug design, particularly in the development of novel pharmaceuticals with unique modes of action.
Mechanism of Action
The mechanism by which 5-Oxaspiro[3.5]nonan-8-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure of the compound can influence its binding affinity and specificity, making it a valuable tool for studying molecular pathways and developing new therapeutic agents .
Comparison with Similar Compounds
5-Oxaspiro[3.5]nonan-8-ol can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: Similar in structure but lacks the oxygen atom within the ring system.
Spiro[3.4]octane: Smaller ring system and different chemical properties.
Spiro[5.5]undecane: Larger ring system with different reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the presence of an oxygen atom, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBRBGFJSBHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)
![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)
![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)



![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)


